molecular formula C16H23BO3 B2767593 3-(Isobutanoy)phenylboronic acid pinacol ester CAS No. 2216004-10-1

3-(Isobutanoy)phenylboronic acid pinacol ester

Cat. No. B2767593
CAS RN: 2216004-10-1
M. Wt: 274.17
InChI Key: DSXYYVPWEIWRFJ-UHFFFAOYSA-N
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Description

Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a solid substance with a molecular weight of 204.07 .


Synthesis Analysis

The synthesis of phenylboronic acid pinacol ester and similar compounds often involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The SMILES string representation is CC1©OB(OC1©C)c2ccccc2 .


Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used in various chemical reactions. For instance, it can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It can also serve as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .


Physical And Chemical Properties Analysis

Phenylboronic acid pinacol ester is a solid substance with a melting point of 27-31 °C (lit.) . It has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .

Scientific Research Applications

These diverse applications highlight the versatility and potential of PBAP in various scientific contexts. Researchers continue to explore its properties and develop novel uses for this intriguing compound. 🌟

Mechanism of Action

Target of Action

The primary target of 3-(Isobutanoy)phenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic compounds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new C-C bonds, which are crucial for the synthesis of a variety of cyclic and acyclic organic compounds .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis, which can impact bioavailability, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary molecular effect of the compound’s action is the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a variety of cyclic and acyclic organic compounds . On a cellular level, this can potentially lead to the creation of new therapeutic kinase and enzymatic inhibitors .

Action Environment

The action, efficacy, and stability of 3-(Isobutanoy)phenylboronic acid pinacol ester are influenced by environmental factors such as pH. The rate of the reaction, which impacts the compound’s efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves and a dust mask type N95 (US), is advised .

Future Directions

Phenylboronic acids and their derivatives, including phenylboronic acid pinacol ester, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Their use is expected to grow with the discovery of new areas of application .

properties

IUPAC Name

2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-11(2)14(18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXYYVPWEIWRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isobutanoy)phenylboronic acid pinacol ester

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